REACTION_CXSMILES
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COC1C=CC(C[N:8]2[C:13](=[O:14])[C:12]3[N:15]([CH3:25])[C:16](=[O:24])[C:17]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:18][C:11]=3[CH:10]=[N:9]2)=CC=1>C(O)(C(F)(F)F)=O>[CH3:25][N:15]1[C:12]2[C:13](=[O:14])[NH:8][N:9]=[CH:10][C:11]=2[CH:18]=[C:17]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:16]1=[O:24]
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Name
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|
Quantity
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2.45 g
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Type
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reactant
|
Smiles
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COC1=CC=C(CN2N=CC3=C(C2=O)N(C(C(=C3)C(=O)OCC)=O)C)C=C1
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
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Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The volatiles were removed in vacuo
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Name
|
|
Type
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product
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Smiles
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CN1C(C(=CC2=C1C(NN=C2)=O)C(=O)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |